6-(4-methylphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one 6-(4-methylphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1060202-00-7
VCID: VC11926600
InChI: InChI=1S/C22H21N3O2/c1-16-6-8-18(9-7-16)20-12-21(26)25(15-23-20)14-22(27)24-11-10-17-4-2-3-5-19(17)13-24/h2-9,12,15H,10-11,13-14H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4 g/mol

6-(4-methylphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one

CAS No.: 1060202-00-7

Cat. No.: VC11926600

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-methylphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one - 1060202-00-7

Specification

CAS No. 1060202-00-7
Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
IUPAC Name 3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Standard InChI InChI=1S/C22H21N3O2/c1-16-6-8-18(9-7-16)20-12-21(26)25(15-23-20)14-22(27)24-11-10-17-4-2-3-5-19(17)13-24/h2-9,12,15H,10-11,13-14H2,1H3
Standard InChI Key XRIJVFSUHFKHOK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3

Introduction

Synthesis

The synthesis of this compound likely involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules like DHPMs. Common methods include:

  • Biginelli Reaction: A reaction between an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

  • Functionalization: Introduction of the tetrahydroisoquinoline moiety via alkylation or condensation reactions.

General Reaction Scheme:

  • Combine a substituted benzaldehyde (e.g., 4-methylbenzaldehyde), ethyl acetoacetate, and urea in ethanol.

  • Reflux the mixture with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Introduce the tetrahydroisoquinoline derivative through a subsequent reaction step.

Biological Activity

Dihydropyrimidinones are known for their diverse pharmacological profiles, and this compound may exhibit similar properties due to its structural features.

Potential Activities:

  • Anticancer: The presence of aromatic and heterocyclic groups suggests possible inhibition of enzymes involved in cancer cell proliferation.

  • Antimicrobial: DHPM derivatives often show antibacterial and antifungal properties.

  • Neuroprotective: The tetrahydroisoquinoline moiety may interact with neurological receptors or enzymes.

Mechanism Insights:

The keto group and nitrogen atoms in the structure may facilitate hydrogen bonding with biological targets such as enzymes or receptors, enhancing activity.

Spectroscopic Characterization

To confirm its structure, standard analytical techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Identifies protons in aromatic rings, aliphatic chains, and NH groups.

    • 13C^{13}C-NMR: Determines carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Detects functional groups such as C=O (ketone) and N-H (amine).

Applications and Future Directions

This compound holds promise for drug discovery due to its structural complexity and functional diversity.

Applications:

  • Pharmaceuticals: As a lead compound for developing anticancer or antimicrobial drugs.

  • Chemical Biology: For studying enzyme inhibition or receptor binding mechanisms.

Future Research:

  • Conduct biological assays to determine specific activities (e.g., cytotoxicity against cancer cell lines).

  • Optimize synthesis for higher yields and purity.

  • Explore derivatives by modifying substituents on the phenyl or pyrimidinone rings.

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